N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo
CAS No.:
Cat. No.: VC13829706
Molecular Formula: C44H64B2N2O6
Molecular Weight: 738.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H64B2N2O6 |
|---|---|
| Molecular Weight | 738.6 g/mol |
| IUPAC Name | 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one |
| Standard InChI | InChI=1S/C44H64B2N2O6/c1-13-17-19-29(15-3)27-47-35-25-31(45-51-41(5,6)42(7,8)52-45)21-23-33(35)37(39(47)49)38-34-24-22-32(46-53-43(9,10)44(11,12)54-46)26-36(34)48(40(38)50)28-30(16-4)20-18-14-2/h21-26,29-30H,13-20,27-28H2,1-12H3 |
| Standard InChI Key | GXHAQPUYIWIYPF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)C(=O)N3CC(CC)CCCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)C(=O)N3CC(CC)CCCC |
Introduction
N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo is a complex organic compound with a molecular formula of C₄₄H₆₄B₂N₂O₆ and a molecular weight of 738.62 g/mol . This compound is a derivative of isoindigo, which is a promising material in organic electronics due to its unique optical and electrical properties. The addition of 2-ethylhexyl groups and dioxaborolan-2-yl groups enhances its solubility and reactivity, making it suitable for various applications in organic synthesis and materials science.
Synthesis
The synthesis of N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo typically involves the reaction of isoindigo with appropriate boronic acid derivatives and alkylating agents. The specific conditions and reagents may vary depending on the desired yield and purity.
Applications
This compound is primarily used in the development of organic electronic materials, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its unique electronic properties make it an attractive candidate for improving device performance.
Storage and Handling
-
Storage Conditions: It is recommended to store this compound under an argon atmosphere to prevent degradation .
-
Handling Precautions: Due to its chemical reactivity, handling should be performed in a well-ventilated area with appropriate protective equipment.
Commercial Availability
N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo is commercially available from several suppliers, including TCI America and Calpaclab, with purity levels typically above 98% .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₆₄B₂N₂O₆ |
| Molecular Weight | 738.62 g/mol |
| CAS Number | 1821433-54-8 |
| Appearance | Red to Dark Red/Brown Powder or Crystal |
| Melting Point | 160.0 to 164.0°C |
| Elemental Analysis (Nitrogen) | 3.60 to 4.00% |
| Purity | ≥98% |
| Storage Conditions | Argon Charged |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume